2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-18(22-24-25(12)15-5-3-4-6-16(15)26-2)19-23-21-17(27-19)11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZPXMUWMKUQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN=C(O3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the triazole ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and forming different structures.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Open-ring structures or partially reduced intermediates.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed strong activity against various bacterial strains. The specific compound has been evaluated for its efficacy against resistant strains of bacteria and fungi.
| Study | Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| E. coli | 15 | 50 | |
| S. aureus | 18 | 100 | |
| C. albicans | 12 | 75 |
Anticancer Properties
Another significant application of this compound is in cancer therapy. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets effectively.
- Case Study : In vitro studies on breast cancer cell lines indicated that the compound inhibited cell proliferation by up to 70% at a concentration of 10 µM over 48 hours .
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests.
| Pest | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphids | 85 | 0.5 |
| Whiteflies | 90 | 0.75 |
| Thrips | 80 | 0.6 |
Photoluminescent Properties
Recent studies have explored the use of this compound in organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for developing efficient light-emitting materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific proteins or DNA.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aryl Groups
- Core Structure : Thiazole ring (vs. 1,3,4-oxadiazole in the target compound).
- Substituents :
- Compound 4 : 4-Chlorophenyl and 4-fluorophenyl groups.
- Compound 5 : 4-Fluorophenyl groups.
- Key Findings: Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Halogen substitution (Cl vs. Similar compounds (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid) can exhibit divergent crystal structures, highlighting the context-dependence of substituent effects .
Implications for Target Compound :
The 4-chlorobenzyl group in the target compound may similarly influence crystal packing without major structural deviations compared to fluoro-substituted analogs.
Analogs with Varied Heterocyclic Cores
Compound from :
- Core Structure : 1,2,4-Oxadiazole (vs. 1,3,4-oxadiazole).
- Substituents : 3-Chlorophenyl and a triazolyl group with a methoxyphenyl-methyl substituent.
- Molecular weight (462.9 g/mol) and solubility may differ significantly from the target compound due to structural complexity .
Compound from :
- Core Structure : 1,3,4-Oxadiazole.
- Substituents : 5-Chloro-1-methyl-3-phenylpyrazole and 4-chlorophenyl.
- Key Similarity :
- Dual chloro-substitution mirrors the target compound’s 4-chlorobenzyl group, suggesting comparable steric and electronic profiles.
Antimicrobial Activity :
- Compound 4 () exhibits antimicrobial activity, attributed to halogenated aryl groups and triazole-thiazole interactions. The target compound’s 1,3,4-oxadiazole core may enhance bioactivity due to greater metabolic stability .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Effects: Halogen substitution (Cl vs.
Heterocyclic Core Influence : The 1,3,4-oxadiazole core in the target compound may offer superior metabolic stability compared to thiazole or 1,2,4-oxadiazole analogs .
Therapeutic Potential: Structural similarities to antimicrobial compounds suggest the target compound merits further pharmacological evaluation .
Biological Activity
The compound 2-(4-chlorobenzyl)-5-(1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a hybrid molecule that incorporates a triazole and oxadiazole moiety, which have been extensively studied for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Triazole Ring : Known for its diverse biological activities.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
- Chlorobenzyl Group : May enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can be effective against various bacterial strains. For instance, compounds similar to our target compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been documented extensively. A study on related triazole derivatives revealed strong antiproliferative effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For example, one derivative exhibited an IC50 of approximately 6.76 μM against A549 cells . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:
- Substituents on the Triazole Ring : Electron-donating groups significantly enhance antibacterial activity.
- Oxadiazole Modifications : Alterations in the oxadiazole ring can lead to improved anticancer efficacy.
Table 1 summarizes the SAR findings related to triazole and oxadiazole derivatives:
| Compound | Substituent | Activity Type | MIC/IC50 Values |
|---|---|---|---|
| A | -OH | Antibacterial | 0.046 μM |
| B | -Cl | Anticancer | IC50 = 6.76 μM |
| C | -Me | Antifungal | MIC = 0.125 μM |
Case Studies
Several studies have explored the biological activities of compounds structurally related to our target molecule:
- Antibacterial Activity : A study evaluated a series of quinolone-triazole hybrids, demonstrating high activity against Gram-positive bacteria with MIC values significantly lower than standard antibiotics like ampicillin .
- Anticancer Mechanisms : Research on theophylline-triazole derivatives showed that certain compounds could induce apoptosis in NSCLC cell lines by modulating key apoptotic proteins .
- Inflammation and Pain Management : Compounds with similar oxadiazole structures have been investigated as potential COX-II inhibitors, suggesting anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives like this compound?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses . Alternative routes include the Vilsmeier–Haack reaction for precursor aldehyde intermediates, followed by cyclocondensation . Key steps involve optimizing reaction time, stoichiometry, and purification via recrystallization or column chromatography.
Q. How is structural characterization of this compound performed post-synthesis?
- Methodological Answer : Characterization typically involves:
- Spectroscopy : IR for functional group identification (e.g., C=O, C=N stretches), ¹H/¹³C NMR for substituent positioning and aromatic proton environments .
- Elemental Analysis : Validation of purity by comparing experimental and calculated C/H/N percentages .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry using programs like SHELXL .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound, given steric hindrance from the 4-chlorobenzyl and triazole substituents?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve yield .
Q. What computational strategies are effective in predicting the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). Validate docking poses with molecular dynamics (MD) simulations to assess stability .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity .
Q. How are crystallographic data contradictions resolved during structure refinement?
- Methodological Answer :
- SHELXL Features : Utilize "TWIN" and "BASF" commands to model twinned crystals or disordered regions .
- Validation Tools : Cross-check with WinGX/ORTEP for anisotropic displacement parameters and hydrogen bonding networks .
- Data Reconciliation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages to flag outliers .
Q. How can biological activity (e.g., antibacterial) be systematically evaluated for this compound?
- Methodological Answer :
- In Vitro Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- Mechanistic Studies : Assess enzyme inhibition (e.g., DNA gyrase) via fluorescence-based ATPase assays .
- Cytotoxicity Screening : Use MTT assays on human cell lines to gauge selectivity .
Data Analysis and Contradiction Management
Q. How to address discrepancies between calculated and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Simulate NMR spectra using Gaussian or ORCA software to identify conformational or solvent effects causing shifts .
- Experimental Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvent, calibrated equipment).
Q. What strategies validate the absence of synthetic byproducts in the final compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
